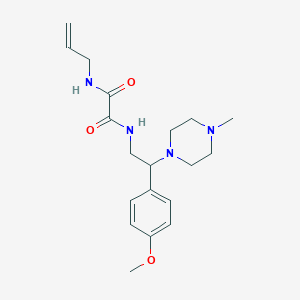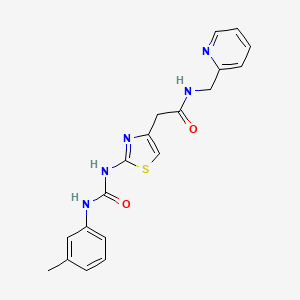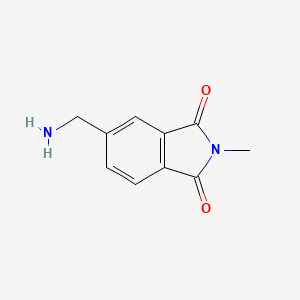
5-(Aminomethyl)-2-methylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” is a complex organic molecule. It likely contains an isoindoline group, which is a type of heterocyclic compound . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amination of 5-hydroxymethylfurfural has been reported to produce furan-based primary, secondary, and tertiary amines .
Applications De Recherche Scientifique
Epoxy Resin Curing Agent
Isophorone diamine serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking, leading to the formation of strong and durable polymer networks. These cured epoxy materials find applications in adhesives, coatings, and composite materials .
Matrix Material in Polymer Composites
IPDA contributes to the development of polymer composite materials (PCMs). Its incorporation into the matrix enhances mechanical properties, such as stress–strain behavior and thermomechanical characteristics. Compared to linear aliphatic amines, IPDA-based adhesive compositions exhibit improved viability and stress–strain properties .
Temperature-Reducing Accelerators
To optimize post-curing processes, various accelerators (such as phenol derivatives, imidazoles, and tertiary amine salts) are used with IPDA-based compositions. These accelerators help reduce the required curing temperature, making the manufacturing process more cost-effective and efficient .
Synthetic Chemistry
IPDA plays a crucial role in synthetic chemistry. Researchers utilize it as a reagent to synthesize other compounds. For instance, it has been employed in the synthesis of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and related derivatives.
N-Alkylation Reactions
In organic synthesis, IPDA participates in N-alkylation reactions. For example, it reacts with N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) to yield regioisomers. These reactions are essential for creating diverse chemical structures .
Boronic Acid Derivative
IPDA, specifically its hydrochloride form, serves as a versatile reagent in scientific investigations. It acts as a boronic acid derivative, finding applications as a catalyst, ligand for protein/enzyme studies, and a building block for compound synthesis .
Propriétés
IUPAC Name |
5-(aminomethyl)-2-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFDPLLUJYANED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)
![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)
![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)
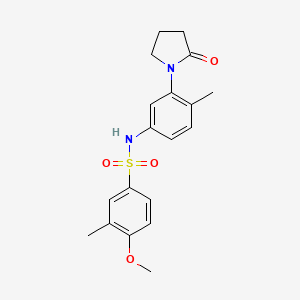

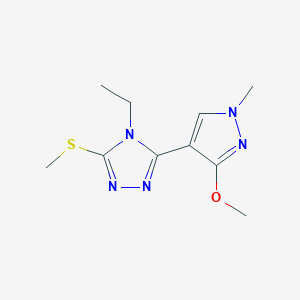
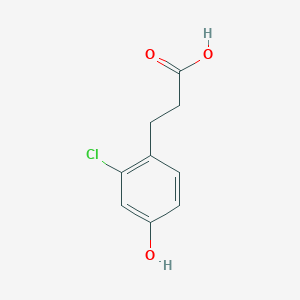
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
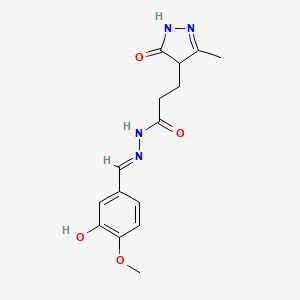
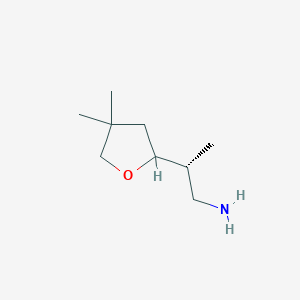
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)
